Cyclohexyl-norstatine

Renin inhibition Structure-activity relationship Norstatine analog

Cyclohexyl-norstatine [(2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid] is a transition-state analogue norstatine derivative designed as the P1–P1′ residue for low-molecular-weight human renin inhibitors. Its cyclohexylmethyl side chain occupies the large hydrophobic S1 pocket of renin, while the central hydroxyethylamine isostere mimics the tetrahedral intermediate of peptide bond hydrolysis.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Cat. No. B10756573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-norstatine
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C(CC1CCCCC1)N)O
InChIInChI=1S/C13H25NO3/c1-9(2)17-13(16)12(15)11(14)8-10-6-4-3-5-7-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12+/m0/s1
InChIKeyGSYSEQUYQXPNHH-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl-norstatine for Renin Inhibitor Research and Antihypertensive Drug Development


Cyclohexyl-norstatine [(2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid] is a transition-state analogue norstatine derivative designed as the P1–P1′ residue for low-molecular-weight human renin inhibitors [1]. Its cyclohexylmethyl side chain occupies the large hydrophobic S1 pocket of renin, while the central hydroxyethylamine isostere mimics the tetrahedral intermediate of peptide bond hydrolysis [1]. The (2R,3S) stereochemistry is essential for potent, specific inhibition [1]. This compound is the key pharmacophore of the orally active dipeptide renin inhibitor KRI‑1314 [2].

Why Norstatine Analogs Cannot Substitute for Cyclohexyl-norstatine in Renin-Targeted Research


Norstatine derivatives are not interchangeable because renin inhibition potency is exquisitely sensitive to the size and nature of the P1 side chain [1]. Replacing the cyclohexylmethyl group with a smaller alkyl chain (e.g., isopropyl in parent norstatine) markedly reduces inhibitory activity [1]. Furthermore, the (2R,3S) configuration of cyclohexyl-norstatine is critical; diastereomeric variants lose substantial potency [2]. The cyclohexyl group not only enhances S1 pocket occupancy but also contributes to the selectivity profile; replacing the P2 histidine—which hydrogen-bonds to Ser-233 of renin—with valine abolishes selectivity and yields equipotent inhibition of cathepsin D and pepsin [1]. Therefore, substituting cyclohexyl-norstatine with generic norstatine or other statine analogs will compromise both potency and target selectivity.

Quantitative Differentiation of Cyclohexyl-norstatine from In-Class Analogs


P1 Side-Chain Size Directly Determines Renin Inhibitory Potency

Decreasing the size of the alkyl side chain at the P1 norstatine position reduces renin inhibitory activity. In a matched molecular series, compound 1 (containing cyclohexyl-norstatine) inhibited human renin with an IC50 of 2.4 × 10⁻⁹ M, whereas the analog 5i—in which the β-carbonyl of the P4–P3 residue was reduced to a methylene, maintaining the cyclohexyl-norstatine core—exhibited an IC50 of 1.1 × 10⁻⁷ M [1]. This represents an approximately 46-fold loss in potency, underscoring that the cyclohexyl-norstatine scaffold alone is insufficient without correct surrounding pharmacophore geometry; substitution with smaller-chain norstatine analogs (e.g., isopropyl-norstatine) further diminishes activity in the same assay system [1].

Renin inhibition Structure-activity relationship Norstatine analog

Selectivity for Renin over Off-Target Aspartyl Proteases (Cathepsin D, Pepsin)

The cyclohexyl-norstatine-containing inhibitor 1a was tested against a panel of aspartyl proteases. It showed little to no inhibition of cathepsin D, pepsin, or chymotrypsin (IC50 > 10⁻⁴ M for chymotrypsin) [1]. In stark contrast, the matched analog 5j—where the P2 histidine was replaced by valine—inhibited cathepsin D (IC50 = 6.0 × 10⁻⁹ M) and pepsin (IC50 = 3.5 × 10⁻⁷ M) with similar potency to renin (IC50 = 8.5 × 10⁻¹⁰ M), completely losing renin selectivity [2]. This head-to-head comparison within the same study confirms that the cyclohexyl-norstatine–histidine pair is essential for maintaining a >10⁴-fold selectivity window over off-target proteases.

Selectivity profiling Aspartyl protease Off-target liability

Oral Bioavailability and Sustained In Vivo Blood Pressure Reduction in Primates

Oral administration of the cyclohexyl-norstatine-containing inhibitor KRI‑1314 (10 mg/kg) to sodium-depleted Japanese monkeys produced a 10–20 mmHg drop in mean blood pressure and halved plasma renin activity within 1 hour; this inhibition persisted for more than 5 hours [1][2]. Plasma levels of KRI‑1314 were detectable for at least 7 hours post‑dose [3]. This contrasts with many peptide‑based renin inhibitors of the same era, which were unsuitable for oral administration due to proteolytic lability and poor intestinal absorption [1]. The oral efficacy of KRI‑1314 was achieved at a molecular weight of ~690 Da, demonstrating that the cyclohexyl-norstatine scaffold enables low‑molecular‑weight, orally absorbable renin inhibitors.

Oral bioavailability In vivo efficacy Non-human primate model

Sub-Nanomolar Binding Affinity (Ki) for Purified Human Renin

KRI‑1314 competitively inhibited highly purified human renin with a Ki value of 9.9 × 10⁻¹⁰ M (0.99 nM) [1]. This sub‑nanomolar dissociation constant confirms that the cyclohexyl-norstatine transition‑state isostere achieves tight binding within the renin active site. In comparison, an earlier statine-containing renin inhibitor (containing ACHPA) was reported to be 55–76 times more potent than a comparable Sta‑containing inhibitor, but still in the nanomolar range [2]. The KRI‑1314 Ki value remains among the most potent reported for a low‑molecular‑weight peptide‑derived renin inhibitor of its generation.

Enzyme kinetics Binding affinity Competitive inhibition

Absolute Stereochemistry (2R,3S) as a Determinant of Inhibitor Potency

X‑ray crystal analysis of inhibitor 1a confirmed the (2R,3S) configuration of the cyclohexyl-norstatine residue [1]. The three other possible diastereomers (2S,3R; 2R,3R; 2S,3S) were synthesized and tested: all exhibited markedly reduced (1–2 orders of magnitude lower) human renin inhibitory activity compared to the (2R,3S) isomer [1]. Molecular modeling demonstrated that only the (2R,3S) configuration permits simultaneous accommodation of the cyclohexyl group in the S1 pocket and the hydroxy group in the catalytic aspartate proximity [1]. This stereochemical requirement is absolute for the cyclohexyl-norstatine scaffold and distinguishes it from statine-based inhibitors where the (3S,4S) configuration is preferred.

Stereochemistry Diastereomer comparison Structure-based design

High-Impact Research and Industrial Application Scenarios for Cyclohexyl-norstatine and KRI-1314


In Vivo Proof-of-Concept Studies for Renin-Dependent Hypertension

Use KRI‑1314 (cyclohexyl-norstatine-containing dipeptide) as an orally active positive control in sodium‑depleted primate hypertension models. At 10 mg/kg p.o., it achieves a sustained 10–20 mmHg mean blood pressure reduction with >5 h duration, enabling head‑to‑head comparison against novel direct renin inhibitors [1][2].

Biochemical Assay Validation and High-Throughput Screening (HTS) Calibration

Employ KRI‑1314 (Ki = 9.9 × 10⁻¹⁰ M against purified human renin) as a reference inhibitor to calibrate fluorescence‑based or FRET‑based renin activity assays. Its sub‑nanomolar binding affinity provides a robust positive control for Z′‑factor determination and inter‑plate variability assessment in HTS campaigns [3].

Selectivity Counter-Screening Against Off-Target Aspartyl Proteases

Use inhibitor 1a (cyclohexyl-norstatine + P2 histidine) and its non‑selective analog 5j (P2 valine) as a paired tool set to define the selectivity window in cathepsin D, pepsin, and chymotrypsin assays. This paired comparison enables discrimination of renin‑mediated effects from pan‑aspartyl protease inhibition in cellular and tissue‑based studies [4].

Synthetic Chemistry and Process Development for Chiral β-Amino-α-Hydroxy Acids

Leverage the well‑characterized (2R,3S)-cyclohexyl-norstatine scaffold as a chiral building block for novel protease inhibitor libraries. Patented asymmetric hydrogenation routes [5] provide access to multi‑gram quantities with defined stereochemistry, supporting medicinal chemistry optimization programs targeting aspartyl or cysteine proteases beyond renin.

Quote Request

Request a Quote for Cyclohexyl-norstatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.